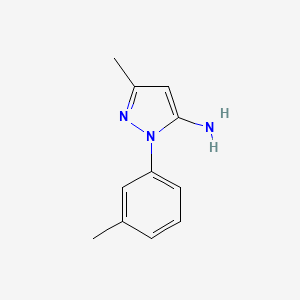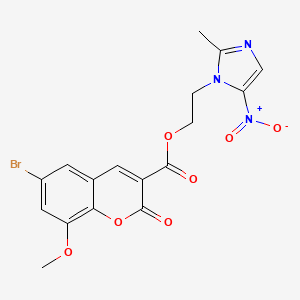![molecular formula C23H23N5O2 B2682718 N-cycloheptyl-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide CAS No. 1031649-97-4](/img/structure/B2682718.png)
N-cycloheptyl-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-cycloheptyl-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide” is a complex organic compound that contains several functional groups and rings, including a triazoloquinazoline ring, a phenyl ring, and a cycloheptyl ring . These structural features suggest that it might exhibit interesting chemical and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is likely to be determined by techniques such as NMR spectroscopy . The presence of various functional groups and rings would result in a complex NMR spectrum.Applications De Recherche Scientifique
Synthesis and Structural Characterization
The synthesis of triazoloquinazoline derivatives, including structures similar to N-cycloheptyl-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide, has been extensively studied. These compounds are synthesized through various chemical reactions, showcasing the diversity of synthetic routes and the complexity of their chemical structures. The reactions often involve condensation processes, cyclization, and functionalization steps that lead to the formation of triazoloquinazoline cores. Detailed structural elucidation of these compounds is achieved using advanced spectroscopic techniques, such as IR, NMR, and X-ray crystallography, confirming the presence of the triazoloquinazoline moiety and other substituents in their structures (S. Ahmed, O. Ahmed, & A. Abdelhamid, 2014).
Antimicrobial and Antitumor Activities
Research into the biological activities of triazoloquinazoline derivatives reveals significant antimicrobial and antitumor properties. These compounds have been evaluated against a variety of bacterial and fungal strains, demonstrating potent antibacterial and antifungal effects. For instance, specific derivatives have shown effectiveness against Gram-positive and Gram-negative bacteria, as well as pathogenic yeasts. The antitumor activities of these compounds are also noteworthy, with studies reporting cytotoxic effects against different human cancer cell lines. The research suggests that triazoloquinazoline derivatives, including those structurally related to N-cycloheptyl-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide, hold promise as potential therapeutic agents due to their antimicrobial and anticancer properties (Azza M. El‐Kazak & M. Ibrahim, 2013).
Potential Antidepressant and Adenosine Receptor Antagonist Activities
In the context of neurological and psychiatric disorders, some triazoloquinazoline derivatives have been explored for their potential antidepressant effects. Studies involving behavioral models in animals suggest that these compounds may exhibit rapid-onset antidepressant activities, possibly through interactions with adenosine receptors. The ability of certain derivatives to bind selectively to adenosine A1 and A2 receptors indicates their potential as novel therapeutic agents for the treatment of depression and related conditions. This research area offers exciting prospects for the development of new antidepressant drugs based on the triazoloquinazoline scaffold (R. Sarges, H. Howard, & R. Browne, et al., 1990).
Propriétés
IUPAC Name |
N-cycloheptyl-5-oxo-3-phenyl-1H-triazolo[1,5-a]quinazoline-8-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23N5O2/c29-22(24-17-10-6-1-2-7-11-17)16-12-13-18-19(14-16)28-21(25-23(18)30)20(26-27-28)15-8-4-3-5-9-15/h3-5,8-9,12-14,17,27H,1-2,6-7,10-11H2,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XZSPAJNLOGZPTL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)NC(=O)C2=CC3=C(C=C2)C(=O)N=C4N3NN=C4C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cycloheptyl-5-oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3-(2-Methylpropyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2682635.png)
![1-([2,4'-Bipyridin]-3-ylmethyl)-3-(3-phenylpropyl)urea](/img/structure/B2682638.png)
![N'-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-fluoro-N'-methyl-N-(2-propynyl)benzenesulfonohydrazide](/img/structure/B2682640.png)




![5-[5-(3-Cyclobutyl-4,5,6,7-tetrahydrobenzotriazol-5-yl)-1,2,4-oxadiazol-3-yl]-N-methyl-N-prop-2-ynylpyrazin-2-amine](/img/structure/B2682649.png)


![3-[5-(Propan-2-yl)-1,3,4-oxadiazol-2-yl]piperidine](/img/structure/B2682653.png)
![(E)-3-(1-(3-(2,5-difluorophenyl)acryloyl)piperidin-4-yl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2682655.png)
![1-{3-[(2,6-Dimethylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}-3-methylbut-2-en-1-one](/img/structure/B2682656.png)
![[5-Amino-1-(benzenesulfonyl)pyrazol-3-yl] 2-chloro-6-fluorobenzoate](/img/structure/B2682657.png)